molecular formula C11H7ClO2 B7873242 2-(3-Chlorobenzoyl)furan

2-(3-Chlorobenzoyl)furan

Cat. No.: B7873242
M. Wt: 206.62 g/mol
InChI Key: XPKYTHFHJACHRH-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzoyl)furan is an organic compound that belongs to the class of benzofuran derivatives It consists of a furan ring fused to a benzene ring with a chlorobenzoyl group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzoyl)furan typically involves the acylation of furan with 3-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Furan+3-Chlorobenzoyl chlorideAlCl3This compound\text{Furan} + \text{3-Chlorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Furan+3-Chlorobenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzoyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoylfuran derivatives.

Scientific Research Applications

2-(3-Chlorobenzoyl)furan has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzoyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The chlorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The furan ring can participate in electron-donating interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Lacks the chlorobenzoyl group, making it less reactive in certain chemical reactions.

    2-(3-Bromobenzoyl)furan: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-(3-Methylbenzoyl)furan: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.

Uniqueness

2-(3-Chlorobenzoyl)furan is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-chlorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKYTHFHJACHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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